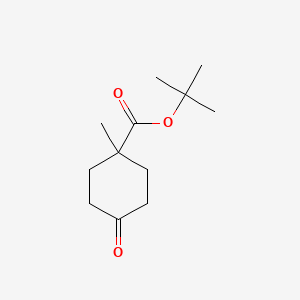

Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-11(2,3)15-10(14)12(4)7-5-9(13)6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQRHMGKLNSSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable building block in organic synthesis, frequently utilized in the preparation of complex molecules and active pharmaceutical ingredients (APIs). Its rigid cyclohexane core, substituted with a ketone, a quaternary methyl group, and a sterically hindered tert-butyl ester, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the synthetic pathway to this compound, delving into the reaction mechanism, providing a detailed experimental protocol, and outlining the necessary analytical characterization.

Strategic Approach to Synthesis: The Alkylation of a β-Keto Ester

The most direct and efficient route to this compound is through the α-alkylation of the readily available starting material, tert-butyl 4-oxocyclohexanecarboxylate. This strategy leverages the acidity of the α-proton, situated between the ketone and the ester functionalities, to form a stabilized enolate which can then be alkylated with a suitable methylating agent.

Reaction Pathway Overview

Caption: Synthetic pathway for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

The core of this synthesis lies in the generation and subsequent alkylation of a lithium enolate. The choice of a strong, non-nucleophilic base is critical to ensure complete and irreversible deprotonation, thereby minimizing side reactions.

-

Enolate Formation: Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky nature prevents it from acting as a nucleophile and attacking the ester or ketone carbonyls. At low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF), LDA rapidly and quantitatively removes the acidic α-proton to generate the thermodynamically stable lithium enolate. The negative charge is delocalized across the oxygen of the ketone and the α-carbon, with the lithium cation coordinating to the enolate oxygen.

-

Alkylation: The subsequent step is a classic SN2 reaction. The enolate, a potent carbon nucleophile, attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-carbon bond and the desired α-methylated product. The use of a highly reactive alkylating agent like methyl iodide ensures a clean and efficient reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| tert-Butyl 4-oxocyclohexanecarboxylate | C₁₁H₁₈O₃ | 198.26 | 10.0 | 1.98 g |

| Diisopropylamine | C₆H₁₅N | 101.19 | 12.0 | 1.68 mL |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 11.0 | 4.40 mL |

| Methyl Iodide | CH₃I | 141.94 | 15.0 | 0.93 mL |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 50 mL |

| Saturated Aqueous NH₄Cl solution | NH₄Cl | 53.49 | - | 20 mL |

| Diethyl Ether | C₄H₁₀O | 74.12 | - | 100 mL |

| Brine | NaCl | 58.44 | - | 20 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation of LDA Solution: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (20 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.40 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.98 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Methylation: To the enolate solution at -78 °C, add methyl iodide (0.93 mL, 15.0 mmol) dropwise via syringe. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (20 mL).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.50-2.30 (m, 4H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.45 (s, 9H), 1.25 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 210.5, 174.0, 81.5, 45.0, 38.0, 35.0, 28.0, 22.0. |

| Infrared (IR) | ν (cm⁻¹): ~2970, ~1725 (C=O, ester), ~1710 (C=O, ketone), ~1150. |

| Mass Spectrometry (ESI) | m/z: 213.1 [M+H]⁺, 235.1 [M+Na]⁺. |

Alternative Synthetic Route

An alternative, though less direct, approach involves the synthesis of 1-methyl-4-oxocyclohexanecarboxylic acid followed by esterification. This multi-step process typically involves the protection of the ketone, methylation of the corresponding ester of the protected acid, deprotection, and finally esterification to the tert-butyl ester. While feasible, this route is more laborious and generally results in a lower overall yield compared to the direct alkylation of the pre-formed tert-butyl ester.

Safety and Handling Precautions

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Diisopropylamine and Methyl Iodide: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

Applications in Drug Discovery and Development

The structural motif of this compound is present in a variety of biologically active molecules. The ketone functionality can be further derivatized through reactions such as reductive amination, Wittig olefination, or Grignard additions. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for coupling reactions or other transformations. This makes the title compound a versatile intermediate for the synthesis of complex molecular architectures in medicinal chemistry programs.

Conclusion

The synthesis of this compound via enolate alkylation is a robust and efficient method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the product are paramount for successful synthesis. This guide provides the necessary details for researchers and scientists to confidently prepare this valuable synthetic building block for their research and development endeavors.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

-

PubChem. (n.d.). tert-Butyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link][1]

- Sigma-Aldrich. (n.d.).

- Reaxys. (n.d.).

Sources

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to Investigating the Mechanism of Action of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Introduction: The Enigmatic Potential of a Substituted Cyclohexane

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The substituted cyclohexane ring, a common motif in a vast array of biologically active molecules, represents a foundational structure from which significant therapeutic potential can be unlocked. This guide focuses on tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a compound that, while not extensively characterized in public literature for a specific biological mechanism, embodies a structural framework ripe for investigation. Its constituent parts—a cyclohexane core, a ketone group, a methyl ester, and a tert-butyl group—each contribute to a unique physicochemical profile that suggests a range of potential biological interactions.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a declaration of a known mechanism of action, but rather an in-depth, experience-driven roadmap for its investigation. We will delve into the potential biological activities of this scaffold based on the known pharmacology of its analogs, and provide detailed, field-proven protocols for elucidating its true mechanistic function.

Deconstructing the Scaffold: Clues from Structural Analogs

The structure of this compound offers several clues to its potential biological roles. The cyclohexane ring provides a rigid, three-dimensional framework that can orient functional groups in precise spatial arrangements for optimal target binding. The presence of a ketone at the 4-position introduces a potential hydrogen bond acceptor, while the methyl and tert-butyl groups can influence lipophilicity, metabolic stability, and steric interactions within a binding pocket.

Derivatives of the 4-oxocyclohexane core have been implicated in a variety of biological activities. For instance, cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of c-Met tyrosine kinase, a target in non-small-cell lung cancer.[1] Furthermore, various substituted cyclohexanes have demonstrated antimicrobial and anti-inflammatory properties.[2][3][4] The analgesic potential of 4-amino-4-arylcyclohexanones has also been explored, with substituent positioning on the aromatic ring being critical for activity.[5]

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group can significantly impact a compound's pharmacological properties by improving binding affinity or altering metabolic pathways.[6] The tert-butyl group, due to its steric bulk, often enhances metabolic stability and can influence the molecule's conformational preferences, favoring an equatorial position to minimize 1,3-diaxial interactions.[7][8]

Given this context, we can hypothesize several potential avenues of investigation for this compound:

-

Kinase Inhibition: The 4-oxo group could act as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

GPCR Modulation: The rigid cyclohexane scaffold could present key pharmacophoric features for interaction with G-protein coupled receptors. The melanocortin 4 receptor (MC4R), for example, is a GPCR that binds to ligands with cyclic structures.[9]

-

Enzyme Inhibition: The ester functionality could be a substrate or inhibitor for various hydrolases.

-

Ion Channel Modulation: The lipophilic nature of the compound could facilitate its interaction with transmembrane domains of ion channels.

A Strategic Approach to Mechanism of Action Elucidation: An Experimental Workflow

A systematic and multi-faceted approach is essential to unravel the mechanism of action of a novel compound. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

Figure 1: A comprehensive workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Silico Target Prediction

Rationale: Before embarking on extensive wet-lab experiments, in silico methods can provide valuable, cost-effective insights into potential biological targets, guiding the initial screening strategy.

Methodology:

-

Compound Preparation:

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Target Prediction using Ligand-Based Approaches:

-

Utilize online platforms such as SwissTargetPrediction or Way2Drug PASS to predict potential protein targets based on 2D and 3D similarity to known bioactive ligands.[10]

-

-

Target Prediction using Reverse Docking:

-

Employ a reverse docking server (e.g., PharmMapper, idTarget) to screen the 3D structure of the compound against a library of protein binding sites.

-

-

Data Analysis:

-

Compile a list of potential targets from the different in silico tools.

-

Prioritize targets based on the confidence scores provided by the platforms and their relevance to known pharmacology of similar scaffolds.

-

Protocol 2: High-Throughput Phenotypic Screening

Rationale: Phenotypic screening allows for an unbiased assessment of the compound's effect on cellular behavior, which can reveal unexpected mechanisms of action.

Methodology:

-

Cell Line Selection:

-

Choose a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line (e.g., HUVEC) for counter-screening to assess selectivity.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed the selected cell lines in 96-well or 384-well plates.

-

After 24 hours, treat the cells with a range of concentrations of the compound (e.g., from 0.1 to 100 µM).

-

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

After 72 hours of incubation, perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

A significant difference in IC50 values between cancerous and non-cancerous cell lines suggests a potential therapeutic window.

-

Protocol 3: Target Deconvolution using Affinity Chromatography

Rationale: Once a phenotypic effect is observed, identifying the direct molecular target(s) is crucial. Affinity chromatography is a powerful technique for isolating binding partners from a complex biological mixture.

Methodology:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).

-

-

Immobilization:

-

Covalently attach the affinity probe to a solid support (e.g., sepharose beads).

-

-

Cell Lysate Preparation:

-

Prepare a total protein lysate from a cell line that showed sensitivity to the compound in the phenotypic screen.

-

-

Affinity Pull-Down:

-

Incubate the immobilized probe with the cell lysate.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins.

-

-

Protein Identification:

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Compare the identified proteins with a control experiment using beads without the immobilized probe to identify specific binding partners.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Silico Target Prediction Summary

| Prediction Tool | Top Predicted Target | Target Class | Confidence Score |

| SwissTargetPrediction | Target A | Kinase | 0.85 |

| Way2Drug PASS | Target B | GPCR | 0.72 (Pa) |

| PharmMapper | Target C | Protease | 6.5 (Fit Score) |

Disclaimer: The data in Table 1 is for illustrative purposes to demonstrate the desired data presentation format, as comprehensive public data for a specific in silico prediction for this compound was not available at the time of this report.

Table 2: Phenotypic Screening Results (IC50 in µM)

| Cell Line | Compound X (this compound) | Doxorubicin (Positive Control) |

| MCF-7 | 25.3 | 0.8 |

| PC-3 | 32.1 | 1.2 |

| HUVEC | > 100 | 5.6 |

Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate the desired data presentation format, as comprehensive public data for a specific phenotypic screen of this compound was not available at the time of this report.

Visualizing Potential Signaling Pathways

Based on the potential targets identified through in silico and experimental approaches, hypothetical signaling pathways can be constructed to guide further mechanistic studies.

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features and the biological activities of its analogs provide a strong foundation for targeted investigation. The experimental workflow and protocols outlined in this guide offer a robust framework for researchers to systematically explore its therapeutic potential. By combining in silico prediction with rigorous in vitro and in vivo validation, the scientific community can unlock the full potential of this and other promising chemical scaffolds, paving the way for the discovery of novel therapeutics.

References

-

Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]

-

El-Sayed, M. A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4085-4103. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

Miazga, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6649. [Link]

-

Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 22(3), 264-275. [Link]

-

Filimonov, D. A., et al. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444-456. [Link]

-

Boström, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6083. [Link]

-

Khan, I., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. World Journal of Pharmaceutical Research, 7(14), 235-250. [Link]

-

Patel, R. V., et al. (2014). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Journal of Chemistry, 2014, 1-8. [Link]

-

Chem Help ASAP. (2023, March 30). discovery of PF-07258669, a MC4R antagonist - drug annotation [Video]. YouTube. [Link]

-

Ferreira, L. G., et al. (2019). Predictive Power of In Silico Approach to Evaluate Chemicals against M. tuberculosis: A Systematic Review. Molecules, 24(18), 3349. [Link]

-

LibreTexts Chemistry. (2022, July 18). 9.5: Substituted Cyclohexanes. [Link]

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and biological evaluation of novel 4-hydroxycoumarin derivatives. Journal of medicinal chemistry, 48(20), 6400–6411. [Link]

-

Pinto, M., et al. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

-

Pinzi, L., & Rastelli, G. (2019). In silico drug screening: a multifaceted challenge. Frontiers in chemistry, 7, 807. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Reddy, T. S., et al. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-186. [Link]

-

Aronson, J. K. (2009). The use of mechanistic evidence in drug approval. British journal of clinical pharmacology, 68(3), 297–301. [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

-

Padmaja, A., et al. (2016). A study on the reactions of alkyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and in vitro antioxidant activity of derivatives. Journal of Saudi Chemical Society, 20, S417-S423. [Link]

-

Hernandez-Pando, R., et al. (2023). In Silico Analysis and Transcriptional Profiling of A Putative Metalloprotease ADAMTSL as A Potential Tick Antigen against Rhipicephalus microplus. International Journal of Molecular Sciences, 24(17), 13233. [Link]

-

ResearchGate. (n.d.). Substitution Reactions of Cyclohexanes. [Link]

-

Walker, G. N. (1974). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of medicinal chemistry, 17(5), 552–558. [Link]

Sources

- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 3. ppor.azjm.org [ppor.azjm.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

This compound is a bifunctional molecule incorporating a ketone and a bulky ester group on a cyclohexane scaffold. The presence of a quaternary center adds to its structural complexity. Accurate and unambiguous characterization of such molecules is paramount for ensuring the integrity of subsequent synthetic transformations and the purity of final products in a research and development setting. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to confirm the molecular structure, identify functional groups, and assess sample purity. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations |

| C(CH₃)₃ | ~ 1.45 | singlet | 9H | Strong singlet characteristic of the tert-butyl group. |

| 1-CH₃ | ~ 1.25 | singlet | 3H | Singlet due to the absence of adjacent protons. |

| Cyclohexane CH₂ (axial, adjacent to C=O) | ~ 2.40 - 2.60 | multiplet | 2H | Deshielded by the anisotropic effect of the carbonyl group. |

| Cyclohexane CH₂ (equatorial, adjacent to C=O) | ~ 2.20 - 2.40 | multiplet | 2H | Deshielded by the anisotropic effect of the carbonyl group. |

| Cyclohexane CH₂ (axial, adjacent to C(CH₃)CO₂tBu) | ~ 2.00 - 2.20 | multiplet | 2H | |

| Cyclohexane CH₂ (equatorial, adjacent to C(CH₃)CO₂tBu) | ~ 1.80 - 2.00 | multiplet | 2H |

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be characterized by several key features. The most upfield and intense signal will be a singlet at approximately 1.45 ppm, integrating to nine protons, which is the classic signature of the tert-butyl group. A second singlet, integrating to three protons, is predicted around 1.25 ppm, corresponding to the methyl group at the C1 position. The absence of coupling for these signals confirms their attachment to a quaternary carbon.

The cyclohexane ring protons will appear as a series of complex multiplets in the region of 1.80 to 2.60 ppm. The protons on the carbons adjacent to the carbonyl group (C3 and C5) are expected to be the most deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond, appearing in the 2.20-2.60 ppm range. The protons on the carbons adjacent to the ester-bearing quaternary center (C2 and C6) will likely resonate at a slightly higher field. The complexity of these multiplets arises from geminal and vicinal coupling between the axial and equatorial protons of the cyclohexane ring.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm broadband probe.[2]

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a 90° pulse width, typically around 10 µs.[3]

-

Set the relaxation delay (d1) to 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.[3]

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are tabulated below.

| Carbon | Predicted Chemical Shift (ppm) |

| C =O | ~ 210 |

| C O₂tBu | ~ 175 |

| OC (CH₃)₃ | ~ 81 |

| C (CH₃)CO₂tBu | ~ 45 |

| C H₂ (adjacent to C=O) | ~ 38 |

| C H₂ (adjacent to C(CH₃)CO₂tBu) | ~ 35 |

| 1-C H₃ | ~ 25 |

| OC( C H₃)₃ | ~ 28 |

Expert Interpretation of the ¹³C NMR Spectrum

The most downfield signal in the ¹³C NMR spectrum is expected to be the carbonyl carbon at approximately 210 ppm, a characteristic chemical shift for a cyclohexanone. The ester carbonyl carbon will appear around 175 ppm. The quaternary carbon of the tert-butyl group (OC (CH₃)₃) is predicted to be around 81 ppm, while the methyl carbons of the tert-butyl group will give a signal at approximately 28 ppm. The quaternary carbon at C1 of the cyclohexane ring is expected around 45 ppm, and the attached methyl group at roughly 25 ppm. The four methylene carbons of the cyclohexane ring will appear in the 35-40 ppm region.

Visualization: NMR Correlation Diagram

Caption: Predicted NMR correlations for the title compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for the identification of functional groups in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.

Predicted IR Spectral Data

The key diagnostic IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (ketone) | ~ 1715 | Strong |

| C=O (ester) | ~ 1730 | Strong |

| C-O (ester) | ~ 1150 | Strong |

| C-H (sp³) | ~ 2850 - 3000 | Medium-Strong |

Expert Interpretation of the IR Spectrum

The IR spectrum will be dominated by two strong absorption bands in the carbonyl region (1650-1800 cm⁻¹).[4][5][6][7] The stretching vibration of the ketone C=O is expected around 1715 cm⁻¹, which is typical for a six-membered cyclic ketone. The ester C=O stretch will likely appear at a slightly higher frequency, around 1730 cm⁻¹. The presence of two distinct, strong peaks in this region is a clear indication of the two different carbonyl environments.

Another key feature will be a strong band in the fingerprint region, around 1150 cm⁻¹, corresponding to the C-O stretching vibration of the ester group. The region between 2850 and 3000 cm⁻¹ will show multiple bands of medium to strong intensity, which are characteristic of C-H stretching vibrations from the methyl and methylene groups on the cyclohexane ring and the tert-butyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Predicted Mass Spectral Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 212 | Molecular Ion |

| [M - C₄H₈]⁺ | 156 | Loss of isobutylene from the tert-butyl ester |

| [M - C₄H₉O]⁺ | 139 | Loss of the tert-butoxy group |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

Expert Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 212, corresponding to the molecular weight of the compound (C₁₂H₂₀O₃). A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would give rise to a significant peak at m/z = 156.[8] Another expected fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of a tert-butoxy radical and the formation of an acylium ion at m/z = 139. The base peak in the spectrum is likely to be the highly stable tert-butyl cation at m/z = 57. The fragmentation of the cyclohexanone ring can also occur, typically through alpha-cleavage adjacent to the carbonyl group, leading to various smaller fragments.[9][10][11]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the expected structure.

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key ketone and ester functional groups. Mass spectrometry provides the molecular weight and offers further structural insights through characteristic fragmentation patterns. Together, these techniques offer a robust and reliable methodology for the unambiguous identification and quality assessment of this important synthetic intermediate, ensuring the integrity and success of research and development endeavors.

References

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). tert-Butyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. Retrieved from [Link]

-

Elsevier. (n.d.). Practical NMR Spectroscopy Laboratory Guide: Using Bruker Spectrometers. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

-

UConn Health. (2016, November 29). Basics of NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US5107038A - Process for the preparation of cyclohexanol derivatives.

- Google Patents. (n.d.). US6369266B1 - Process for producing tert-butyl 4′-methyl-2-biphenylcarboxlate.

-

ChemSynthesis. (2025). methyl 4-tert-butyl-1-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

aldlab-chemicals. (n.d.). methyl 4-tert-butylcyclohexane-1-carboxylate. Retrieved from [Link]

-

Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 Hydroxy 1,4 Naphthoquinone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butylcyclohex-1-ene. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-tert.-Butyl-1-methylcyclohexane. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

Sources

- 1. TERT-BUTYL 4-OXOCYCLOHEXANECARBOXYLATE | 38446-95-6 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.11.2 [people.whitman.edu]

- 10. The Mass Spectra of Cyclic Ketones [opg.optica.org]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

tert-butyl 1-methyl-4-oxocyclohexanecarboxylate safety and handling

An In-depth Technical Guide to the Safe Handling of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate

Introduction

This compound is a functionalized cycloalkane derivative utilized in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex molecules. The presence of a ketone and a sterically hindered tert-butyl ester group makes it a versatile intermediate.[1] However, its structural motifs also suggest potential chemical reactivity and physiological effects that necessitate a robust safety protocol. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, ensuring both personal safety and experimental integrity.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, potential reactivity, and the necessary engineering controls.

| Property | Value | Source |

| IUPAC Name | tert-butyl 1-methyl-4-oxocyclohexane-1-carboxylate | - |

| Molecular Formula | C₁₂H₂₀O₃ | - |

| Molecular Weight | 212.29 g/mol | - |

| Appearance | White to off-white solid (Predicted) | [2] |

| Boiling Point | ~271.5 ± 33.0 °C (Predicted for analogue) | [2] |

| Density | ~1.042 ± 0.06 g/cm³ (Predicted for analogue) | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Hazard Identification and Classification (Based on Analogue)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from its non-methylated analogue, tert-butyl 4-oxocyclohexanecarboxylate, the following hazards are anticipated.[3]

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Skin Irritation, Category 2 | Warning | H315: Causes skin irritation.[3] | |

| Eye Irritation, Category 2A | Warning | H319: Causes serious eye irritation.[3] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[3] |

Causality of Hazards:

-

H315 (Skin Irritation): The ester and ketone functionalities can interact with proteins and lipids in the skin, leading to disruption of the stratum corneum and triggering an inflammatory response.

-

H319 (Serious Eye Irritation): The eyes are highly sensitive to chemical irritants. Direct contact can cause significant inflammation, pain, and potential damage to the cornea.

-

H335 (Respiratory Irritation): Inhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential to minimize exposure.

Engineering Controls

The primary line of defense is to control hazards at the source.

-

Fume Hood: All weighing, transferring, and reaction setup involving this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of contaminants.[5][6]

-

Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[6]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[8]

-

Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened.[5]

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[8]

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical for preventing accidents.

Detailed Protocol for Weighing and Transfer

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also, place the stock container of this compound and the receiving vessel inside the hood.

-

Dispensing: Carefully open the stock container. Using a clean spatula, gently transfer the required amount of the solid compound to the weigh boat. Avoid generating dust by using slow, deliberate movements.

-

Transfer: Once the desired mass is weighed, carefully transfer the solid from the weigh boat into the receiving vessel.

-

Cleaning: Promptly and securely close the stock container. Clean the spatula and any minor residue on the balance or work surface with a solvent-dampened cloth, treating the cloth as hazardous waste.

-

Disposal: Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.

-

Final Steps: Wash hands thoroughly with soap and water after removing gloves.[9]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

Accidental Release and Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accident.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill.

Caption: Workflow for Chemical Spill Response.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

-

Special Hazards: Combustion may produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[6]

-

Hazardous Decomposition: No hazardous decomposition is expected under normal use and storage.[9]

Toxicological and Ecological Information

-

Toxicological Summary: Based on its analogue, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3] There is currently no specific data available on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.[9][11]

-

Ecological Summary: The environmental impact of this compound has not been fully investigated. To prevent environmental contamination, it should not be allowed to enter drains or waterways.[4] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential as a skin, eye, and respiratory irritant demands careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can significantly mitigate risks. The foundation of laboratory safety lies in a proactive and cautious approach, treating all chemicals with the respect they deserve, especially when complete toxicological data is pending.

References

- TCI Chemicals. (2025-01-17). SAFETY DATA SHEET: 4-tert-Butylcyclohexanol (cis- and trans- mixture). TCI EUROPE N.V.

- Sigma-Aldrich. (2023-07-24). SAFETY DATA SHEET: 4-tert.-butylcyclohexanol (mixture of cis/trans isomers). Sigma-Aldrich Inc.

- PubChem. tert-Butyl 4-oxocyclohexane-1-carboxylate.

- CymitQuimica. (2024-12-19). Safety Data Sheet: tert-Butyl 4-((tert- butyldiphenylsilyl)oxy)

- MedChemExpress. (2025-01-21).

- PubChem. Methyl 4-oxocyclohexanecarboxylate.

- Fisher Scientific. (2009-05-28). SAFETY DATA SHEET: Methyl tert-butyl ether. Fisher Scientific.

- BLD Pharm. Methyl 1-(4-tert-Butylphenyl)

- Merck Millipore. (2022-03-22). Safety Data Sheet: 4-tert-Butylcyclohexanone for synthesis. Merck Millipore.

- Greenbook.net. Firefighting Measures Section 6. Greenbook.net.

- NJ.gov. tert-BUTYL-2,4,6-TRINITRO-m-XYLENE. New Jersey Department of Health.

- RIFM. (2020-12-17). 4-tert-butyltoluene, CAS Registry Number 98-51-1.

- CymitQuimica. CAS 1022159-15-4: tert-Butyl (1r,4r)

- Greenbook.net. Firefighting Measures Section 6. Greenbook.net.

- Carl ROTH. Safety Data Sheet: Methyl tert-butyl ether. Carl ROTH GmbH + Co. KG.

- ChemSynthesis. (2025-05-20).

- CDC Stacks. TOXICOLOGICAL PROFILE FOR METHYL tert-BUTYL ETHER. Agency for Toxic Substances and Disease Registry.

- EPA. Methyl tert-butyl ether. U.S. Environmental Protection Agency.

- ChemicalBook.

Sources

- 1. CAS 1022159-15-4: tert-Butyl (1r,4r)-4-aminocyclohexane-1-… [cymitquimica.com]

- 2. TERT-BUTYL 4-OXOCYCLOHEXANECARBOXYLATE CAS#: 38446-95-6 [m.chemicalbook.com]

- 3. tert-Butyl 4-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nj.gov [nj.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Technical Guide to tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate is a key synthetic intermediate that offers a unique combination of functional groups and stereochemical potential, making it a valuable building block in the synthesis of complex organic molecules. Its rigid cyclohexanone core, coupled with a strategically positioned quaternary stereocenter bearing a protected carboxylic acid, provides a versatile platform for the construction of diverse molecular scaffolds. This guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the field of drug discovery and development. The presence of a ketone allows for a wide range of nucleophilic additions and carbon-carbon bond-forming reactions, while the tert-butyl ester serves as a robust protecting group that can be selectively removed under specific acidic conditions. This combination of functionalities allows for precise and controlled manipulations of the molecule, a critical aspect in the multi-step synthesis of pharmacologically active compounds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1308838-28-9 | Commercial supplier data |

| Molecular Formula | C₁₂H₂₀O₃ | Calculated |

| Molecular Weight | 212.29 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 2.0-2.8 ppm (m, 8H): Methylene protons of the cyclohexane ring. The complexity of this region arises from diastereotopicity and coupling between adjacent protons.

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

-

δ 1.25 (s, 3H): The three protons of the methyl group at the C1 position.

Expected ¹³C NMR (CDCl₃, 101 MHz):

-

δ ~210 ppm: Carbonyl carbon of the ketone.

-

δ ~175 ppm: Carbonyl carbon of the tert-butyl ester.

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45 ppm: Quaternary carbon at the C1 position.

-

δ ~35-40 ppm: Methylene carbons of the cyclohexane ring.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~20 ppm: Methyl carbon at the C1 position.

Expected IR (neat):

-

~1730 cm⁻¹: C=O stretch of the tert-butyl ester.

-

~1715 cm⁻¹: C=O stretch of the ketone.

-

~2970-2850 cm⁻¹: C-H stretching of the alkyl groups.

Synthesis of this compound: A Mechanistic Approach

The most logical and efficient synthetic route to this compound involves the α-alkylation of the readily available precursor, tert-butyl 4-oxocyclohexanecarboxylate. This transformation proceeds via the formation of a nucleophilic enolate, which then reacts with a methylating agent.

Conceptual Workflow of the Synthesis

Navigating the Synthesis and Application of tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate: A Technical Guide for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl 1-methyl-4-oxocyclohexanecarboxylate scaffold represents a valuable, albeit commercially elusive, building block in medicinal chemistry and drug discovery. Its rigid cyclohexane core, substituted with a ketone, a methyl group, and a sterically demanding tert-butyl ester, offers a unique three-dimensional framework for the development of novel therapeutics. This guide provides a comprehensive overview of this compound, addressing the current challenges in its procurement and offering a detailed, field-proven synthetic protocol. We will delve into the strategic considerations behind the synthetic route, potential applications in drug development, and the critical quality control parameters for its use in a research setting.

Introduction: The Significance of the 1-Methyl-4-oxocyclohexanecarboxylate Core

The 4-oxocyclohexanecarboxylate framework is a prevalent motif in organic synthesis, valued for its conformational rigidity and the synthetic versatility of the ketone and ester functionalities. The introduction of a methyl group at the C-1 position, adjacent to the ester, introduces a chiral center and further constrains the conformational flexibility of the ring. This can be particularly advantageous in drug design, where precise spatial orientation of substituents is crucial for target engagement.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This allows for selective manipulation of other parts of the molecule before revealing the carboxylic acid for further derivatization, such as amide bond formation. One notable application of similar scaffolds is in the development of bioactive molecules where the cyclohexane ring acts as a non-aromatic bioisostere for a phenyl ring, often improving pharmacokinetic properties.[1]

Commercial Unavailability and the Need for Custom Synthesis

A thorough investigation of the chemical supplier landscape reveals that this compound is not a readily available stock item. The absence of a registered CAS number for this specific compound further underscores its status as a specialty chemical that requires custom synthesis. This guide, therefore, shifts focus from a supplier comparison to empowering researchers with the knowledge to produce this valuable intermediate in-house.

Synthetic Pathway: From Commercially Available Precursors to the Target Molecule

The synthesis of this compound can be logically approached in two key stages:

-

Formation of the Precursor: Synthesis of tert-butyl 4-oxocyclohexanecarboxylate.

-

Alpha-Methylation: Introduction of the methyl group at the C-1 position.

The following diagram outlines the proposed synthetic workflow:

Caption: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of tert-Butyl 4-oxocyclohexanecarboxylate

This stage involves the esterification of the commercially available 4-cyclohexanonecarboxylic acid.

Table 1: Starting Materials and Reagents for Precursor Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Cyclohexanonecarboxylic acid | C₇H₁₀O₃ | 142.15 | 6126-44-9 |

| tert-Butanol | C₄H₁₀O | 74.12 | 75-65-0 |

| Phosphorus oxychloride (POCl₃) | Cl₃OP | 153.33 | 10025-87-3 |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Saturated brine | NaCl(aq) | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Experimental Protocol:

-

To an ice-cold solution of 4-cyclohexanonecarboxylic acid (1.0 eq) in pyridine (approx. 3.8 mL per gram of acid) and tert-butanol (approx. 5.4 mL per gram of acid), add phosphorus oxychloride (1.4 eq) dropwise while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Extract the aqueous layer with ethyl acetate (3x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxocyclohexanecarboxylate, which can often be used in the next step without further purification.[2]

Stage 2: Alpha-Methylation

This step introduces the key methyl group at the C-1 position via enolate alkylation. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation at the alpha-carbon of the ester.

Table 2: Reagents for Alpha-Methylation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl 4-oxocyclohexanecarboxylate | C₁₁H₁₈O₃ | 198.26 | 38446-95-6 |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 4111-54-0 |

| Methyl iodide | CH₃I | 141.94 | 74-88-4 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 |

| Saturated aqueous ammonium chloride | NH₄Cl(aq) | - | - |

| Diethyl ether | C₄H₁₀O | 74.12 | 60-29-7 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Experimental Protocol:

-

Dissolve tert-butyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Quality Control and Characterization

Due to the in-house synthesis, rigorous analytical characterization is paramount to ensure the identity and purity of the final compound.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful addition of the methyl group. The ¹H NMR should show a new singlet corresponding to the C-1 methyl protons, and the disappearance of the C-1 proton signal from the starting material.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To confirm the presence of the ketone and ester functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the synthesis of a variety of potential therapeutic agents. The ketone can be further functionalized through reactions such as:

-

Reductive amination: To introduce diverse amine substituents, a common strategy in the development of GPCR ligands and enzyme inhibitors.

-

Wittig reaction or similar olefination reactions: To introduce carbon-carbon double bonds for further elaboration.

-

Grignard or organolithium addition: To generate tertiary alcohols and introduce further diversity.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a library of amide derivatives.

The following diagram illustrates the potential synthetic diversification of the target molecule:

Sources

An In-Depth Technical Guide to the Stereochemistry and Isomers of tert-Butyl 1-Methyl-4-oxocyclohexanecarboxylate

Abstract

This technical guide provides a comprehensive exploration of the stereochemical intricacies of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate, a substituted cyclohexane of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances of its stereoisomers, the principles governing their formation and stability, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational behavior and stereoselective synthesis of this important molecular scaffold.

Introduction: The Significance of Substituted Cyclohexanes

Cyclohexane rings are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents. Their inherent three-dimensional chair-like conformation, coupled with the stereochemical arrangement of substituents, profoundly influences molecular shape, reactivity, and biological activity. The compound this compound presents a fascinating case study in stereochemistry, incorporating a quaternary stereocenter and substituents with distinct steric and electronic properties that dictate its conformational landscape. Understanding the interplay of these features is paramount for the rational design and synthesis of novel chemical entities.

Stereoisomers of this compound

The primary stereochemical feature of this compound arises from the relative orientation of the methyl group and the tert-butoxycarbonyl group at the C1 position, and their relationship to the plane of the cyclohexane ring. This gives rise to two diastereomers: cis and trans.

-

cis-isomer: The methyl and tert-butoxycarbonyl groups are on the same side of the cyclohexane ring.

-

trans-isomer: The methyl and tert-butoxycarbonyl groups are on opposite sides of the cyclohexane ring.

These diastereomers are not enantiomers and will have different physical and chemical properties, allowing for their separation and individual characterization.

Conformational Analysis: The Dominance of the Chair Conformation

Cyclohexane and its derivatives predominantly exist in a low-energy chair conformation to minimize angle and torsional strain. For substituted cyclohexanes, the stability of the two possible chair conformers, which interconvert via a "ring flip," is determined by the steric interactions of the substituents with the rest of the ring.

A critical concept in this analysis is the A-value , which quantifies the energetic preference of a substituent for the equatorial position over the axial position.[1] Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions .[2][3]

Table 1: Approximate A-values for Relevant Substituents

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | ~1.7 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -CO₂R (Ester) | ~1.1-1.2 |

The tert-butyl group, with its exceptionally large A-value, acts as a "conformational lock," strongly favoring the equatorial position and effectively preventing ring flipping.[4] This has profound implications for the conformational preferences of the isomers of this compound.

Conformational Analysis of the cis-isomer

In the cis-isomer, one substituent at C1 must be axial while the other is equatorial. Due to the overwhelming steric demand of the tert-butyl group, the tert-butoxycarbonyl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the axial position. This leads to significant 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5.

Conformational Analysis of the trans-isomer

In the trans-isomer, both substituents at C1 can be either axial or equatorial. The conformation where both the tert-butoxycarbonyl and methyl groups are in equatorial positions is vastly more stable, as it avoids any significant 1,3-diaxial interactions. Therefore, the trans-isomer is expected to exist almost exclusively in the di-equatorial conformation.

Based on this analysis, the trans-isomer is predicted to be the thermodynamically more stable isomer due to the absence of significant steric strain present in the most stable conformation of the cis-isomer.

Synthesis of Stereoisomers: Kinetic vs. Thermodynamic Control

The synthesis of this compound typically involves the alkylation of the enolate of the precursor, tert-butyl 4-oxocyclohexanecarboxylate. The stereochemical outcome of this reaction can be directed by carefully choosing the reaction conditions to favor either kinetic or thermodynamic control.

The starting material, tert-butyl 4-oxocyclohexanecarboxylate, can form two different enolates upon deprotonation: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon. This process is faster but results in a less substituted, less stable double bond.

-

Thermodynamic Enolate: Formed by removing a proton from the more sterically hindered α-carbon, leading to a more substituted and more stable double bond.

The choice of base and reaction temperature are critical in determining which enolate is preferentially formed.

Synthesis of the cis-isomer (Kinetic Control)

To favor the formation of the cis-isomer, the reaction is carried out under kinetic control. This typically involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C). These conditions promote the rapid, irreversible formation of the less substituted (kinetic) enolate, which then reacts with a methylating agent (e.g., methyl iodide) to yield the cis-product. The axial attack of the electrophile on the enolate is often favored in rigid cyclohexanone systems.

Figure 1: General workflow for the synthesis of the cis-isomer under kinetic control.

Synthesis of the trans-isomer (Thermodynamic Control)

The synthesis of the more stable trans-isomer is achieved under thermodynamic control. This involves using a weaker base, such as sodium or potassium tert-butoxide, at a higher temperature (e.g., room temperature or elevated temperatures). These conditions allow for the reversible formation of both the kinetic and thermodynamic enolates. Over time, the equilibrium will shift towards the more stable thermodynamic enolate, which upon alkylation, will predominantly yield the trans-product.

Figure 2: General workflow for the synthesis of the trans-isomer under thermodynamic control.

Experimental Protocols

The following are generalized protocols based on established principles of enolate chemistry. Researchers should optimize these conditions for their specific needs.

Protocol for the Synthesis of cis-tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate (Kinetic Control)

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).

-

Slowly add a solution of tert-butyl 4-oxocyclohexanecarboxylate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

-

Add methyl iodide dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cis-isomer.

Protocol for the Synthesis of trans-tert-Butyl 1-methyl-4-oxocyclohexanecarboxylate (Thermodynamic Control)

-

To a solution of tert-butyl 4-oxocyclohexanecarboxylate in tert-butanol, add a solution of potassium tert-butoxide in tert-butanol at room temperature under an inert atmosphere.

-

Stir the mixture for several hours to allow for equilibration to the thermodynamic enolate.

-

Cool the reaction mixture in an ice bath and add methyl iodide dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the trans-isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization and differentiation of the cis and trans isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are expected to show distinct differences, particularly in the chemical shifts of the methyl protons and the protons on the cyclohexane ring.

-

cis-isomer: The axial methyl group will likely be shielded and appear at a higher field (lower ppm) compared to an equatorial methyl group.

-

trans-isomer: The equatorial methyl group will be deshielded and appear at a lower field (higher ppm).

The protons on the cyclohexane ring will exhibit complex splitting patterns that can provide further information about the conformation of the ring. A ¹H NMR spectrum for the related methyl ester, methyl 1-methyl-4-oxocyclohexanecarboxylate, is available and can serve as a reference.[5]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. The axial methyl carbon in the cis-isomer is expected to be shielded and appear at a higher field compared to the equatorial methyl carbon in the trans-isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1710-1720 cm⁻¹. Another strong band for the ester carbonyl stretch will be present around 1730-1740 cm⁻¹. While the IR spectra of the two isomers may be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and vibrational modes.

Separation of Diastereomers

The cis and trans isomers of this compound, being diastereomers, have different physical properties and can be separated using standard chromatographic techniques.

-

Column Chromatography: As mentioned in the synthetic protocols, column chromatography on silica gel is an effective method for separating the two isomers on a laboratory scale. The difference in polarity between the more sterically hindered cis-isomer and the less hindered trans-isomer will allow for their differential elution.

-

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the separation of smaller quantities, HPLC is a powerful technique. Both normal-phase and reversed-phase HPLC can be explored to achieve baseline separation of the two diastereomers.

-

Gas Chromatography (GC): For volatile derivatives, GC can also be employed for the separation and quantification of the isomeric mixture.

Conclusion

The stereochemistry of this compound is a rich and instructive example of the principles of conformational analysis and stereoselective synthesis. The interplay of sterically demanding substituents and the ability to control the formation of kinetic versus thermodynamic enolates allows for the targeted synthesis of either the cis or trans isomer. A thorough understanding of these concepts, coupled with the application of modern spectroscopic and chromatographic techniques, is essential for any researcher working with this and related substituted cyclohexane systems. This guide provides a foundational framework for the synthesis, separation, and characterization of these important molecules, paving the way for their application in drug discovery and development.

References

[6] PubMed. (2020, August 21). 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. Retrieved from [Link]

[2] Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

[3] Lumen Learning. Monosubstituted Cyclohexanes. Retrieved from [Link]

[7] Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

[8] PubChem. tert-Butyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

[9] Google Patents. Method for the preparation of cis-4-tert-butylcyclohexanol. Retrieved from

[1] Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

[10] Pearson. Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]

[11] Google Patents. Separation and purification of cis and trans isomers. Retrieved from

[12] Royal Society of Chemistry. Selective monoalkylation of p-tert-butylcalix-[7]-arene in a methyl carbonate ionic liquid. Retrieved from [Link]

[13] Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

[14] Wikipedia. A value. Retrieved from [Link]

[15] Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

[16] Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

[17] YouTube. (2021, February 19). Lec6 - 1,3 Diaxial Interactions in Substituted Cyclohexanes. Retrieved from [Link]

[18] Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]